(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone - 2034244-54-5

(4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Catalog Number: EVT-2931778
CAS Number: 2034244-54-5
Molecular Formula: C22H26N2O3
Molecular Weight: 366.461
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the substituted pyridine ring: This could be achieved via various methods, with one example being the Hantzsch pyridine synthesis. []
  • Formation of the substituted piperidine ring: This could be achieved through methods like reductive amination of a suitable ketone with benzylamine. []
  • Formation of the central carbonyl bridge: This could be achieved through a reaction between a carboxylic acid derivative of the substituted pyridine ring and a substituted piperidine ring. []
  • Attachment of the tetrahydrofuran moiety: This could be achieved through an etherification reaction between a hydroxyl group on the pyridine ring and a suitable tetrahydrofuran derivative. []
Chemical Reactions Analysis
  • Nucleophilic addition reactions: The carbonyl group can react with nucleophiles like hydrazines to form hydrazones. []
  • Oxidation reactions: The benzylic position of the 4-benzylpiperidine ring can be oxidized to form a benzoic acid derivative. []
Mechanism of Action
  • G protein-coupled receptors (GPCRs): These receptors are involved in a wide array of physiological processes, and compounds with this general structure have been shown to act as GPCR ligands. []
  • Enzymes: Depending on the specific substituents and their spatial arrangement, this compound could potentially interact with enzyme active sites. []
  • Ion channels: Certain structural motifs within this compound could allow for interactions with ion channels involved in neuronal signaling. [, ]

Afatinib

Compound Description: Afatinib (chemically, (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine) [] is a tyrosine kinase inhibitor used in cancer treatment. It acts by irreversibly binding to the tyrosine kinase domain of epidermal growth factor receptors (EGFR), thereby blocking downstream signaling pathways involved in cell growth and proliferation [].

    (S)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acetamide

    Compound Description: This compound, termed "acetamide impurity" [], was identified during the development of a synthetic process for Afatinib. It likely arises as a byproduct during the synthesis and can impact the quality and purity of the final drug substance [].

    1-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-5-hydroxypyrrolidin-2-one

    Compound Description: Identified as a degradation impurity of Afatinib, this compound (referred to as "hydroxy impurity" []) highlights potential degradation pathways of Afatinib that could impact its stability and shelf life.

      N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine

      Compound Description: This compound represents an intermediate (Intermediate-1) in the synthetic process of Afatinib []. Its successful synthesis is crucial for obtaining the desired final product, Afatinib.

        Afatinib N-Oxide

        Venetoclax

        Compound Description: Venetoclax is a BCL-2 inhibitor primarily used in treating various hematologic malignancies. It acts by selectively inhibiting the BCL-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) [].

          4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

          Compound Description: VNO is identified as a potential oxidative impurity of Venetoclax, forming during oxidative stress degradation []. This impurity could impact the drug's safety and efficacy profiles.

          2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

          Compound Description: VHA is another oxidative impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement of VNO []. This finding underscores the importance of understanding degradation pathways and their impact on drug stability and safety.

          1-fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

          Compound Description: Developed to overcome the limitations of [11C]PBB3, [18F]PM-PBB3 is a PET tracer for imaging tau pathologies with improved in vivo stability and a longer half-life [].

          Properties

          CAS Number

          2034244-54-5

          Product Name

          (4-Benzylpiperidin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

          IUPAC Name

          (4-benzylpiperidin-1-yl)-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone

          Molecular Formula

          C22H26N2O3

          Molecular Weight

          366.461

          InChI

          InChI=1S/C22H26N2O3/c25-22(19-6-7-21(23-15-19)27-20-10-13-26-16-20)24-11-8-18(9-12-24)14-17-4-2-1-3-5-17/h1-7,15,18,20H,8-14,16H2

          InChI Key

          JEDWWHRYIBKRGD-UHFFFAOYSA-N

          SMILES

          C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OC4CCOC4

          Solubility

          not available

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.